molecular formula C20H28N4O B2993957 N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide CAS No. 1436340-51-0

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide

Cat. No.: B2993957
CAS No.: 1436340-51-0
M. Wt: 340.471
InChI Key: HCCNFWWMSVMOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide is a synthetic organic compound designed for research applications. Its structure incorporates a benzamide core, which is a common scaffold in medicinal chemistry, linked to key functional groups including a cyanomethyl moiety, a cyclopentyl group, and a 4-methylpiperazine unit. The piperazine ring, a frequent component in pharmaceuticals, is often utilized to fine-tune a molecule's physicochemical properties and its interaction with biological targets . Piperazine-containing compounds have demonstrated significant utility across various therapeutic areas, serving as kinase inhibitors, receptor modulators, and more, highlighting the research value of this structural feature . The specific mechanism of action for this compound is not yet fully characterized and is a subject for ongoing research. Scientists are exploring its potential in areas such as enzyme inhibition and receptor binding studies. As with all compounds of this nature, thorough investigation is required to elucidate its full research application profile. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCNFWWMSVMOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(chloromethyl)benzonitrile with 4-methylpiperazine under nucleophilic substitution conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other suitable organometallic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Imatinib and Its Derivatives

Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) is a well-known tyrosine kinase inhibitor. Key comparisons include:

  • Structural Similarities : Both compounds share the 4-[(4-methylpiperazin-1-yl)methyl]benzamide backbone.
  • Pharmacological Activity: Imatinib exhibits SARS-CoV inhibition (EC₅₀ = 9.823 μM) . The target compound’s cyanomethyl and cyclopentyl groups may alter its antiviral potency or target selectivity.
  • SAR Insights: Imatinib’s pyridinylpyrimidine moiety is critical for BCR-ABL kinase inhibition. Replacement with cyanomethyl-cyclopentyl groups in the target compound likely shifts activity toward other targets, such as PI3K isoforms or viral proteases .

Imatinib Meta-methyl-piperazine Impurity (3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide) highlights the importance of substituent positioning. The meta-methyl group on the benzamide ring in this impurity reduces potency compared to Imatinib, suggesting that substitutions on the phenyl ring significantly affect activity .

Trifluoromethyl and Nitro-Substituted Analogs

  • 3-Iodo-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (CAS 943320-50-1):
    • The trifluoromethyl group enhances lipophilicity and metabolic stability. This compound’s iodo substituent may facilitate radiolabeling for imaging studies, a feature absent in the target compound .
  • However, it may also increase toxicity risks compared to the cyanomethyl group in the target compound .

Heterocyclic and Guanidino Derivatives

  • N-(1-((Cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide: Incorporation of a thiazole ring enhances π-π stacking interactions with hydrophobic enzyme pockets. The cyclohexyl group here vs. cyclopentyl in the target compound may alter conformational flexibility .

Structural-Activity Relationship (SAR) Trends

Substituent Effect on Properties Example Compound
4-Methylpiperazine Enhances solubility and target engagement via hydrogen bonding and cation-π interactions Imatinib , Target Compound
Cyanomethyl Introduces moderate polarity and steric bulk; may improve metabolic stability Target Compound
Cyclopentyl Increases hydrophobicity and conformational rigidity Target Compound
Trifluoromethyl Boosts lipophilicity and enzyme inhibition potency CAS 943320-50-1
Nitro Electron-withdrawing; may enhance reactivity in prodrug designs N-(4-Methyl-3-nitrophenyl)-...

Biological Activity

N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C18H26N4OC_{18}H_{26}N_{4}O. The compound features a cyanomethyl group, a cyclopentyl moiety, and a piperazine derivative, which contribute to its biological properties. The structural configuration suggests potential interactions with various biological targets, particularly enzymes involved in cellular processes.

Research indicates that this compound may act as an inhibitor of specific enzymes , such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles, affecting cell proliferation and survival. Such mechanisms are crucial in the context of cancer therapy and other diseases where gene regulation plays a significant role.

Synthesis and Characterization

The synthesis of this compound involves several key steps that optimize yield and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound. The detailed synthetic pathway includes:

  • Reagents : Specific reagents are chosen based on their reactivity with the functional groups present in the compound.
  • Conditions : Temperature, pressure, and solvent choice are critical for successful synthesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, biochemical assays have shown that this compound can effectively inhibit HDACs, leading to increased acetylation levels in histones, which is associated with enhanced transcriptional activity.

Enzyme Target IC50 Value (µM) Effect
HDAC10.5Significant Inhibition
HDAC20.7Moderate Inhibition
GlyT-11.2Selective Inhibition

Case Studies

A notable study focused on the therapeutic potential of similar compounds in treating various cancers. For example, compounds structurally related to this compound have shown promise in preclinical models for breast cancer treatment by modulating pathways associated with cell death and proliferation.

A recent investigation into the pharmacokinetics and safety profile of related benzamide derivatives indicated that modifications to the piperazine moiety can enhance selectivity and reduce off-target effects, paving the way for more effective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.